2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione
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Overview
Description
2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-nitrobenzaldehyde with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an ionic liquid, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous-flow microreactors, which allow for better control over reaction conditions and improved scalability. The use of packed-bed microreactors with functionalized ionic liquids has been shown to be effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Condensation: The compound can undergo aldol condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or palladium on carbon for reduction reactions, and strong acids or bases for substitution and condensation reactions. Typical conditions involve moderate temperatures and controlled pH levels to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while condensation reactions can produce complex cyclic structures .
Scientific Research Applications
2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2,2′-(4-nitrophenyl)dipyrromethane: Another compound with a nitrophenyl group, used in similar applications.
4-nitrobenzaldehyde: A precursor in the synthesis of various nitrophenyl derivatives.
Dimedone: Often used in condensation reactions with nitrophenyl compounds
Uniqueness
2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is unique due to its benzothiazole ring system, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c18-13(10-5-7-11(8-6-10)17(20)21)9-16-15(19)12-3-1-2-4-14(12)24(16,22)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNRXRRJFWDVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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